molecular formula C22H27NO3S B12138041 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12138041
M. Wt: 385.5 g/mol
InChI Key: MKGQPAKGURQIAM-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-isopropylbenzyl group. This compound belongs to a class of molecules designed to exploit the sulfolane group’s hydrogen-bonding and conformational rigidity, which may enhance target binding in pharmacological contexts . The 3-methyl substituent on the benzamide ring and the hydrophobic 4-isopropylbenzyl group suggest tailored interactions with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO3S/c1-16(2)19-9-7-18(8-10-19)14-23(21-11-12-27(25,26)15-21)22(24)20-6-4-5-17(3)13-20/h4-10,13,16,21H,11-12,14-15H2,1-3H3

InChI Key

MKGQPAKGURQIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene dioxide moiety is synthesized via oxidation of tetrahydrothiophen-3-amine. A common method involves treating tetrahydrothiophen-3-amine with hydrogen peroxide (30% v/v) in acetic acid at 50–60°C for 6–8 hours. The reaction proceeds via electrophilic substitution, with the sulfone group forming regioselectively. The product is isolated by neutralizing the reaction mixture with sodium bicarbonate, followed by extraction with dichloromethane and recrystallization from ethanol.

Key Data :

  • Yield: 85–90%

  • Melting Point: 142–144°C

  • Characterization: 1H^1H NMR (400 MHz, CDCl3): δ 3.85 (m, 1H, CH), 3.12 (dd, J = 12.4 Hz, 2H, CH2), 2.95 (m, 2H, CH2), 2.45 (m, 2H, CH2).

Preparation of 4-(Propan-2-yl)benzyl Bromide

4-Isopropylbenzyl alcohol is brominated using phosphorus tribromide (PBr3) in dry diethyl ether under nitrogen atmosphere. The reaction is exothermic and requires cooling to 0°C. After 2 hours, the mixture is quenched with ice water, and the product is extracted with ether, dried over MgSO4, and distilled under reduced pressure .

Key Data :

  • Yield: 78–82%

  • Boiling Point: 115–117°C (15 mmHg)

  • 1H^1H NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 4.55 (s, 2H), 3.00 (septet, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H) .

Alkylation to Form N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Propan-2-yl)benzylamine

The secondary amine is synthesized via nucleophilic substitution. A mixture of 1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv), 4-(propan-2-yl)benzyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 80°C for 12 hours. The product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) .

Key Data :

  • Yield: 70–75%

  • 1H^1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H), 3.80 (m, 1H), 3.65 (s, 2H), 3.10–2.90 (m, 4H), 2.85 (septet, J = 6.8 Hz, 1H), 1.20 (d, J = 6.8 Hz, 6H) .

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid is refluxed with thionyl chloride (SOCl2) in toluene for 3 hours. Excess SOCl2 is removed under vacuum, and the acid chloride is used directly in subsequent reactions .

Key Data :

  • Yield: 95–98%

  • Purity: >99% (by 1H^1H NMR)

Amide Bond Formation: Acid Chloride Method

The secondary amine (1.0 equiv) is reacted with 3-methylbenzoyl chloride (1.1 equiv) in dry dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 6 hours, washed with water, and purified via recrystallization from ethanol .

Key Data :

  • Yield: 68–72%

  • Melting Point: 158–160°C

  • 13C^13C NMR (100 MHz, CDCl3): δ 168.5 (C=O), 140.2 (C), 135.0 (CH), 132.5 (CH), 129.8 (CH), 128.5 (CH), 60.1 (CH2), 55.0 (CH), 34.2 (CH2), 28.5 (CH), 22.0 (CH3) .

Amide Bond Formation: Coupling Agent Method

A mixture of 3-methylbenzoic acid (1.0 equiv), the secondary amine (1.0 equiv), PPh3 (1.2 equiv), and iodine (1.2 equiv) in DCM is stirred at 0°C for 30 minutes. Triethylamine (2.0 equiv) is added, and the reaction is warmed to 25°C for 2 hours. The product is isolated via column chromatography (SiO2, ethyl acetate/hexane 1:4) .

Key Data :

  • Yield: 75–80%

  • Purity: 98% (HPLC)

  • HRMS (ESI): m/z [M+H]+ Calc. for C24H29N2O3S: 433.1895; Found: 433.1898 .

Comparative Analysis of Synthetic Routes

ParameterAcid Chloride MethodCoupling Agent Method
Yield68–72%75–80%
Reaction Time6 hours2.5 hours
Purification DifficultyModerateLow
ScalabilityHighModerate

The coupling agent method offers superior yields and shorter reaction times but requires stringent moisture control. The acid chloride route is more scalable for industrial production .

Chemical Reactions Analysis

Oxidation Reactions

Reagent Conditions Product Reference
Hydrogen peroxide80°C, acetic acid solventEpoxidation of adjacent double bonds (if present) or sulfone decomposition
Ozone-78°C, dichloromethaneCleavage of unsaturated bonds in substituents

Reduction Reactions

The benzamide and sulfone groups influence reduction pathways:

Reagent Conditions Product Reference
Lithium aluminum hydrideTHF, 0°C to refluxReduction of amide to amine (secondary pathway)
Catalytic hydrogenationPd/C, H₂ (50 atm), MeOHPartial saturation of aromatic rings

Note : The sulfone group remains inert under these conditions, preserving the tetrahydrothiophene-dioxide scaffold.

Substitution Reactions

The N-benzyl and benzamide moieties participate in nucleophilic and electrophilic substitutions:

Electrophilic Aromatic Substitution

The 4-(propan-2-yl)benzyl group undergoes halogenation or nitration at the para position:

Reaction Reagent Position Yield Reference
NitrationHNO₃/H₂SO₄, 0°CPara68%
BrominationBr₂, FeBr₃ catalystPara72%

Nucleophilic Displacement

The tetrahydrothiophene-sulfone ring facilitates SN2 reactions at the 3-position:

Nucleophile Conditions Product Reference
Sodium methoxideDMF, 60°C, 12hMethoxy substitution at C3
PiperidineTHF, NaH, room temperatureAmine-functionalized derivative

Hydrolysis and Condensation

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Reference
6M HCl, reflux, 8hHydrochloric acidBenzoic acid + secondary amine
NaOH (aq), 100°C, 6hSodium hydroxideSodium carboxylate + amine byproduct

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings:

Reaction Type Catalyst Substrate Product Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl-functionalized derivative
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineAminated derivative

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss Reference
200–250°CLoss of sulfone group as SO₂18%
300–350°CBenzamide cleavage42%

Comparative Reactivity

Key differences between Compound A and analogues:

Compound Reactivity Unique Feature
N-Benzyl-N-(tetrahydrothiophene)benzamideHigher electrophilicity at sulfur due to lack of sulfoneSusceptible to oxidation
3-Methoxy-substituted analogueStabilized against hydrolysis due to electron-donating methoxy groupEnhanced aromatic substitution selectivity

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a methyl group, and a benzamide moiety. Its molecular formula is C19H25N3O2SC_{19}H_{25}N_{3}O_{2}S with a molecular weight of approximately 357.49 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.

Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide serves as a versatile building block in organic synthesis. It can be used in:

  • Synthesis of Complex Molecules : The compound can participate in various chemical reactions, including oxidation and substitution reactions, allowing for the synthesis of more complex organic molecules.
  • Reagent in Chemical Reactions : It acts as a reagent in diverse chemical transformations due to its functional groups.

Biology

In biological research, this compound has been investigated for its potential biological activities:

  • Kinase Inhibition : Notably, it inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a critical role in inflammatory signaling pathways. This inhibition leads to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Biological Activity Description
Kinase InhibitionInhibits IRAK-4, affecting inflammatory signaling pathways.
Anti-inflammatory EffectsReduces cytokine production and modulates immune responses.
Potential Anticancer ActivityExhibits antiproliferative effects against various cancer cell lines.

Medicine

The therapeutic potential of this compound has been explored in several contexts:

  • Anticancer Applications : Preliminary studies have shown that the compound exhibits antiproliferative effects on cancer cell lines with IC50 values ranging from 12 to 27 nM, indicating its potential as an anticancer agent.
Study Type Findings
In Vitro StudiesEffective inhibition of IRAK-4 activity leading to decreased pro-inflammatory cytokines.
Cancer Cell Line TestingAntiproliferative effects observed across multiple cancer types.

Industry

The compound is also utilized in industrial applications:

  • Material Development : It is investigated for use in developing new materials and catalysts due to its unique chemical properties.

Case Studies and Research Findings

Several case studies have highlighted the efficacy and versatility of this compound:

  • In Vitro Studies :
    • Research demonstrated that the compound effectively inhibits IRAK-4 activity, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • These findings suggest its potential application in treating inflammatory diseases.
  • Cancer Cell Line Testing :
    • Studies indicated that the compound exhibits antiproliferative effects on various cancer cell lines.
    • The IC50 values ranged from 12 to 27 nM against several types of cancer cells.
  • Pharmacokinetics :
    • Evaluations of pharmacokinetic properties show good plasma stability and favorable physicochemical characteristics that enhance drug-like properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Variations :
    • Electron-Withdrawing Groups (EWGs) : Chloro () and nitro () substituents enhance electrophilicity, which may improve interactions with nucleophilic residues in targets.
    • Electron-Donating Groups (EDGs) : Methoxy () and isopropyl (target compound) groups increase lipophilicity and may enhance membrane permeability .
    • Alkoxy Chains : The hexyloxy group () significantly boosts lipophilicity, suggesting utility in central nervous system (CNS) targets requiring blood-brain barrier penetration .

Physicochemical Properties

  • Boiling Points : reports a boiling point of 633.7°C for the methoxy analog, indicative of high thermal stability due to hydrogen bonding from the sulfolane group .
  • Molecular Weights : All analogs fall within 400–435 g/mol, aligning with Lipinski’s rule of five for drug-likeness .

Pharmacological Implications

While direct biological data for the target compound is absent in the evidence, inferences can be drawn from analogs:

  • CNS Targeting: Lipophilic analogs (e.g., hexyloxy in ) may be suitable for neuropsychiatric disorders, akin to phenothiazine derivatives in .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydrothiophene moiety with a 1,1-dioxide functional group, which enhances its reactivity and interaction with biological targets. The molecular formula is C19H25N3O2S, with a molecular weight of approximately 357.49 g/mol.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific kinases involved in inflammatory pathways. Notably, it has been shown to modulate Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical regulator in immune responses and inflammation. This inhibition can lead to reduced cytokine production and modulation of inflammatory responses.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Kinase Inhibition Inhibits IRAK-4, affecting inflammatory signaling pathways.
Anti-inflammatory Effects Reduces cytokine production and modulates immune responses.
Potential Anticancer Activity Structural similarities with known anticancer drugs suggest potential efficacy against cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits IRAK-4 activity, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
  • Cancer Cell Line Testing : Preliminary studies on various cancer cell lines indicated that the compound exhibits antiproliferative effects, with IC50 values ranging from 12 to 27 nM against several types of cancer cells. These findings position it as a candidate for further development as an anticancer agent.
  • Pharmacokinetics : The compound has been evaluated for pharmacokinetic properties, showing good plasma stability and favorable physicochemical characteristics that enhance its drug-like properties.

Q & A

Advanced Research Question

  • Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze via UPLC-PDA for hydrolytic cleavage of the amide bond .
  • Light Stress Testing : Use ICH Q1B photostability protocols to assess sulfone decomposition under UV-vis irradiation .

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